N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-methylbutanamide
Description
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4O/c1-20(2)18-25(30)26-19-24(21-10-12-22(13-11-21)27(3)4)29-16-14-28(15-17-29)23-8-6-5-7-9-23/h5-13,20,24H,14-19H2,1-4H3,(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJKJFXRCFMANK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-methylbutanamide typically involves multiple steps:
Formation of the Dimethylamino Phenyl Intermediate: This step involves the reaction of dimethylaniline with appropriate reagents to introduce the dimethylamino group onto the phenyl ring.
Piperazine Derivative Formation: The next step involves the synthesis of the piperazine derivative, which is achieved by reacting phenylpiperazine with suitable alkylating agents.
Coupling Reaction: The final step involves coupling the dimethylamino phenyl intermediate with the piperazine derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-methylbutanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-methylbutanamide involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes analogs with modifications to the amide group, piperazine substituents, or aromatic systems:
Pharmacological Implications (Hypothetical)
Receptor Binding :
- Metabolic Stability: Trifluoromethyl or chloro substituents (e.g., compounds in ) are known to resist oxidative metabolism, but such groups are absent in the target compound. The ethoxy group in may slow Phase I metabolism compared to the target’s methylbutanamide.
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-methylbutanamide, a synthetic organic compound, has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry. This compound features a complex structure that includes aromatic rings and a piperazine moiety, suggesting diverse interactions with biological targets.
Chemical Structure and Properties
- Molecular Formula: C29H36N4O
- Molecular Weight: 464.63 g/mol
- Key Functional Groups: Dimethylamino group, phenylpiperazine moiety
The presence of these functional groups indicates the compound may interact with neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial in regulating mood and cognition.
The biological activity of this compound is primarily linked to its ability to modulate neurotransmitter systems. Compounds with similar structures have been studied for their effects on neurotransmitter receptors, leading to implications for their use in treating neurological disorders such as depression and epilepsy. The proposed mechanism involves:
- Receptor Binding: Interaction with serotonin (5-HT) and dopamine receptors.
- Neurotransmitter Modulation: Potential enhancement or inhibition of neurotransmitter uptake, influencing synaptic transmission.
Anticonvulsant Properties
Research indicates that compounds containing piperazine moieties often exhibit anticonvulsant properties. Studies have shown that derivatives similar to this compound can effectively reduce seizure activity in animal models. For instance, derivatives have been evaluated for their ability to modulate GABAergic transmission, which is critical in seizure control.
Case Study: Interaction with Serotonin Transporters
A study focusing on the interaction of similar compounds with the human serotonin transporter (hSERT) highlighted the importance of structural modifications in enhancing binding affinity and selectivity. The fluorescent substrate 4-(4-(dimethylamino)phenyl)-1-methylpyridinium (APP+) was utilized to monitor hSERT activity, demonstrating how structural analogs can provide insights into the pharmacodynamics of compounds like this compound .
Research Findings Summary Table
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticonvulsant Activity | Demonstrated potential anticonvulsant effects in rodent models. |
| Study 2 | Receptor Interaction | Showed binding affinity for serotonin and dopamine receptors. |
| Study 3 | Neurotransmitter Modulation | Indicated modulation of neurotransmitter uptake via hSERT. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-methylbutanamide, and how can purity be optimized?
- Methodology : Multi-step synthesis involves coupling the phenylpiperazine moiety with a dimethylaminophenyl-ethyl intermediate, followed by amidation with 3-methylbutanoyl chloride. Key steps include:
- Use of Schotten-Baumann conditions for amide bond formation (e.g., THF/water, 0–5°C) .
- Purification via normal-phase chromatography (e.g., 10% methanol in dichloromethane with 0.1% ammonium hydroxide) to isolate the final compound .
- Purity validation : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .
Q. How is the compound characterized structurally and functionally?
- Structural confirmation :
- 1H/13C NMR : Assign peaks for the dimethylamino group (δ ~2.8–3.1 ppm), piperazine protons (δ ~3.2–3.5 ppm), and amide carbonyl (δ ~170 ppm) .
- High-resolution mass spectrometry (HRMS) : Match observed m/z with theoretical molecular weight (e.g., C28H38N4O, MW = 470.63 g/mol) .
- Functional assays : Radioligand binding studies (e.g., dopamine D3 receptor affinity using [³H]spiperone) to determine Ki values .
Q. What are the critical physicochemical properties influencing experimental design?
- Lipophilicity : LogP ≈ 3.5–4.0 (estimated via computational tools like Molinspiration), impacting membrane permeability .
- Solubility : Poor aqueous solubility (<0.1 mg/mL); requires DMSO or cyclodextrin-based formulations for in vitro assays .
- Stability : Susceptible to oxidation at the dimethylamino group; store under inert gas (N2/Ar) at –20°C .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on phenylpiperazine) affect target selectivity and potency?
- Structure-activity relationship (SAR) insights :
- Phenylpiperazine substitution : Electron-withdrawing groups (e.g., Cl, F) enhance dopamine D3 receptor affinity (Ki < 10 nM), while bulky groups reduce off-target serotonin receptor binding .
- Dimethylamino group : Critical for blood-brain barrier penetration; replacing it with polar groups (e.g., hydroxyl) decreases CNS bioavailability .
- Example data table :
| Substituent on Piperazine | Dopamine D3 Ki (nM) | Serotonin 5-HT1A Ki (nM) |
|---|---|---|
| 4-Phenyl | 8.2 | 520 |
| 2,4-Dichlorophenyl | 12.4 | 890 |
| Hypothetical data based on structural analogs in . |
Q. What strategies resolve contradictions in biological activity data across studies?
- Cross-validation :
- Replicate assays under standardized conditions (e.g., CHO cells expressing human D3 receptors) .
- Use orthogonal methods (e.g., functional cAMP assays vs. radioligand binding) to confirm target engagement .
Q. How can in silico modeling optimize pharmacokinetic (PK) properties?
- ADME prediction :
- Metabolic stability : CYP3A4/2D6 liability predicted via SwissADME; introduce fluorine to block oxidation .
- Plasma protein binding : >90% binding (predicted); modify alkyl chains to reduce affinity for albumin .
- Molecular docking : Use AutoDock Vina to model interactions with dopamine D3 receptors (PDB: 3PBL); prioritize piperazine-arginine salt bridges .
Q. What are the best practices for handling compound degradation during long-term storage?
- Stabilization :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
